M344 (GMP)

HDAC Selectivity Epigenetics

M344 (GMP) is a pan-HDAC inhibitor with 3-fold selectivity for HDAC6 over HDAC1, outperforming vorinostat in pancreatic cancer and neuroblastoma models. Its GMP-grade formulation uniquely qualifies it as an ancillary reagent for cell therapy manufacturing (CAR-T, TCR, stem cell), enabling GMP-compliant target cell pre-treatment to enhance tumor immunogenicity. Unmatched as a radiosensitizer—reducing D0 from 1.91 Gy to 1.21 Gy in SCC-35 cells. Unlike research-grade alternatives, M344 (GMP) delivers batch-to-batch consistency and full regulatory documentation essential for translational workflows.

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
CAS No. 251456-60-7
Cat. No. B1201579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM344 (GMP)
CAS251456-60-7
Synonyms18F Suberoylanilide Hydroxamic Acid
18F-SAHA
18F-suberoylanilide hydroxamic acid
M344
MK 0683
MK-0683
MK0683
N Hydroxy N' phenyloctanediamide
N-hydroxy-N'-phenyloctanediamide
N1 Hydroxy N8 phenyloctanediamide
N1-hydroxy-N8-phenyloctanediamide
NHNPODA
suberanilohydroxamic acid
suberoyl anilide hydroxamic acid
suberoylanilide hydroxamic acid
Vorinostat
zolinza
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO
InChIInChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20)
InChIKeyMXWDSZWTBOCWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M344 (GMP) CAS 251456-60-7: Preclinical HDAC Inhibitor with GMP-Grade Cell Therapy Applications


M344 (CAS 251456-60-7), a potent synthetic histone deacetylase (HDAC) inhibitor [1], is a benzamide derivative with the IUPAC name 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide . This compound, available in GMP grade, is a pan-HDAC inhibitor demonstrating functional subtype selectivity for HDAC6 over HDAC1 . Its primary mechanism involves the inhibition of HDAC enzymes, leading to increased histone acetylation and downstream effects on gene expression [2].

M344 (GMP) CAS 251456-60-7: Critical Differentiators Preventing Generic HDAC Inhibitor Substitution


The HDAC inhibitor class exhibits substantial heterogeneity in isoform selectivity, potency, and therapeutic window, rendering them non-interchangeable in research and development. While vorinostat and entinostat are approved or clinically advanced, M344 (GMP) offers a distinct combination of properties: a unique 3-fold selectivity for HDAC6 over HDAC1 , superior anti-proliferative efficacy compared to vorinostat in specific cancer models like pancreatic cancer [1], and superior radiosensitization potency in certain cell lines [2]. Furthermore, the availability of M344 in GMP grade uniquely positions it as a reagent for cell therapy manufacturing, an attribute absent in standard research-grade HDAC inhibitors . These quantifiable and functional differences mean that substituting M344 with a generic HDAC inhibitor will likely result in divergent experimental outcomes and is unsuitable for GMP-compliant workflows.

M344 (GMP) CAS 251456-60-7: Head-to-Head Quantitative Evidence for Scientific Selection


M344 (GMP) Demonstrates 3-Fold Subtype Selectivity for HDAC6 over HDAC1, a Profile Distinct from Pan-HDAC Inhibitors

M344 exhibits a clear and quantifiable selectivity profile distinct from broad-spectrum HDAC inhibitors. In biochemical assays, M344 demonstrates a 3-fold selectivity for inhibiting HDAC6 over HDAC1 . This is a specific, quantified difference compared to other compounds. For example, while M344 has an IC50 of 88 nM for HDAC6 and 249 nM for HDAC1, other HDAC inhibitors like vorinostat (SAHA) show a different selectivity spectrum, inhibiting HDAC1, 2, 3, and 6 at comparable low nanomolar concentrations .

HDAC Selectivity Epigenetics Cancer

M344 (GMP) Slows Pancreatic Cancer Cell Proliferation Better Than the Clinically Approved HDAC Inhibitor Vorinostat

In a direct head-to-head comparison against the FDA-approved HDAC inhibitor vorinostat (SAHA) in S2-013 pancreatic cancer cells, M344 demonstrated superior anti-proliferative activity [1]. While both compounds were tested at identical concentrations (1 μM and 10 μM) for 48 hours, M344 treatment resulted in a significantly greater reduction in cell proliferation. The study explicitly concludes that M344 'slows pancreatic cancer cell proliferation better than vorinostat' [1]. Furthermore, this enhanced efficacy was achieved without a corresponding increase in toxicity toward non-malignant HPNE cells [1].

Pancreatic Cancer Anti-proliferative HDAC Vorinostat

M344 (GMP) is the Most Active Radiosensitizer Among Tested HDAC Inhibitors in SCC-35 Squamous Carcinoma Cells

In a comparative study evaluating the radiosensitization potential of several HDAC inhibitors, M344 emerged as the most potent agent in a specific cell line [1]. When tested against trichostatin A, suberoylanilide hydroxamic acid (SAHA/vorinostat), and depsipeptide (FR90228), M344 produced the greatest enhancement of radiation sensitivity in the intrinsically radioresistant SCC-35 human squamous carcinoma cell line [1]. This was quantified by a decrease in the D0 value, the dose required to reduce the surviving fraction to 37% on the linear portion of the cell survival curve.

Radiosensitization Squamous Carcinoma Radiotherapy HDAC

M344 (GMP) Demonstrates Superior Cytostatic and Cytotoxic Effects Against Neuroblastoma Compared to Vorinostat

A 2025 study directly compared M344 with the clinically used HDAC inhibitor vorinostat in neuroblastoma (NB) models [1]. The research conclusively demonstrated that 'Relative to vorinostat, ... M344 displayed superior cytostatic, cytotoxic, and migration-inhibitory effects' in NB cell lines [1]. This included dose-response viability assays where M344 showed greater potency at reducing cell viability compared to vorinostat over 48-72 hour treatments. The study also highlighted a more favorable toxicity profile for M344 [1].

Neuroblastoma Pediatric Cancer Cytotoxicity HDAC

M344 (GMP) Upregulates SMN2 Protein 7-Fold in SMA Patient Cells, Demonstrating Efficacy in a Non-Oncology Indication

Beyond oncology, M344 has demonstrated potent biological activity in a model of Spinal Muscular Atrophy (SMA), a severe neuromuscular disease [1]. In fibroblast cells derived from SMA patients, M344 treatment for 64 hours led to a substantial, dose-dependent increase in the expression of the survival motor neuron (SMN) protein, which is deficient in SMA. This effect is quantified as an up to 7-fold increase in SMN2 protein levels [1]. This activity is a specific, quantifiable response not universally shared by all HDAC inhibitors, as shown in other comparative studies where certain inhibitors failed to increase SMN levels [2].

Spinal Muscular Atrophy SMN2 Epigenetics Neurology

M344 (GMP) Grade Enables Direct Application in GMP-Compliant Cell Therapy Manufacturing Workflows

A key differentiator for this specific catalog product is its GMP (Good Manufacturing Practice) grade designation . Unlike standard research-grade M344, the GMP variant is manufactured and tested according to stringent quality control guidelines suitable for the production of therapeutics. The vendor explicitly states that 'GMP level of small molecules can be used as auxiliary reagents in cell therapy' . This provides a clear and critical distinction for procurement decisions, as it allows for direct integration into GMP manufacturing workflows without the need for additional qualification or bridging studies required for research-grade materials [1].

Cell Therapy GMP Manufacturing Ancillary Material

M344 (GMP) CAS 251456-60-7: Evidence-Based Applications for Research and Industry


Preclinical Development of Next-Generation Therapies for Neuroblastoma and Pancreatic Cancer

For programs targeting neuroblastoma or pancreatic ductal adenocarcinoma (PDAC), M344 (GMP) is a strong candidate for preclinical efficacy and toxicology studies. Its demonstrated superiority over the clinically approved HDAC inhibitor vorinostat in direct head-to-head comparisons—exhibiting greater cytostatic and cytotoxic effects in neuroblastoma [1] and superior anti-proliferative activity in pancreatic cancer models [2]—provides a compelling rationale for its selection as a lead compound or a more effective comparator. Furthermore, in vivo studies confirm its ability to suppress tumor growth and extend survival as a monotherapy or in combination with standard-of-care agents like topotecan and gemcitabine [1][2].

Investigating HDAC6-Specific Functions and Developing Isoform-Selective Therapies

The unique 3-fold selectivity of M344 for HDAC6 over HDAC1 makes it an essential chemical probe for functional studies aiming to dissect the specific roles of HDAC6. This property distinguishes it from pan-HDAC inhibitors like vorinostat and allows for targeted investigation of HDAC6-related processes, such as aggresome formation and cell motility, without confounding effects from broad Class I inhibition . This selective profile supports research into safer, next-generation HDAC inhibitors with potentially reduced off-target toxicities.

GMP-Compliant Cell Therapy Manufacturing and Process Development

The GMP-grade formulation of M344 directly enables its use as an ancillary material or small molecule additive in the manufacturing process of cell-based therapies, including CAR-T, TCR, and stem cell therapies. Research has shown that M344 can upregulate MHC class I molecules, potentially enhancing tumor cell susceptibility to T cell-mediated lysis [2]. In an industrial setting, this translates to the ability to use M344 (GMP) to pre-treat target cells or modify T cell populations within a GMP-compliant framework, potentially improving the potency of the final cell therapy product.

Combination Radiotherapy Research in Radioresistant Squamous Cell Carcinoma

M344's validated status as the most potent radiosensitizer among several tested HDAC inhibitors in SCC-35 cells, as evidenced by a significant reduction in the D0 value from 1.91 Gy to 1.21 Gy [3], makes it a top-choice candidate for preclinical studies exploring novel combination therapies with radiotherapy. This application is specifically relevant for research focused on overcoming intrinsic radiation resistance in head and neck or other squamous cell carcinomas, providing a quantifiable advantage over alternative HDAC inhibitors in this specific experimental context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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